

3-(1H-Pyrazol-1-YL)propanal structure and synthesis pathways

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(1H-Pyrazol-1-YL)propanal

Cat. No.: B1275158

[Get Quote](#)

An In-Depth Technical Guide to 3-(1H-Pyrazol-1-yl)propanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **3-(1H-Pyrazol-1-yl)propanal**, including its structure, physicochemical properties, synthesis pathways, and a representative experimental protocol. This aldehyde is a valuable intermediate in medicinal chemistry and organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Chemical Structure and Identification

3-(1H-Pyrazol-1-yl)propanal is a heterocyclic compound featuring a pyrazole ring N-substituted with a propanal group. The presence of both the aromatic pyrazole moiety and the reactive aldehyde functional group makes it a versatile building block in synthetic chemistry.

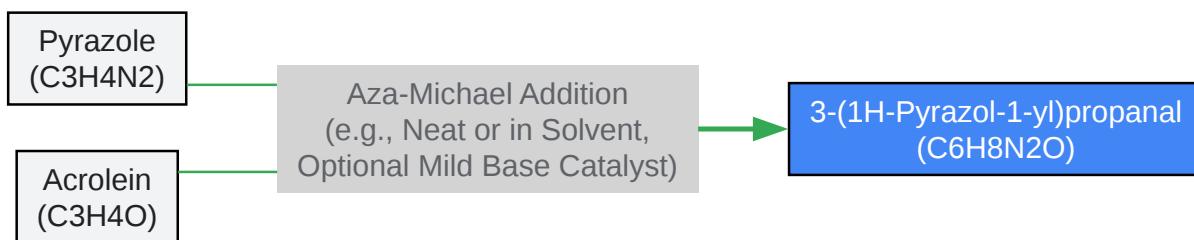
Chemical Structure:

Key Identifiers:

- IUPAC Name: **3-(1H-pyrazol-1-yl)propanal**
- CAS Number: 89532-43-4

- Molecular Formula: C₆H₈N₂O
- SMILES: O=CCCN1N=CC=C1

Physicochemical Properties


The following table summarizes the key quantitative data and physical properties of **3-(1H-Pyrazol-1-yl)propanal**.

Property	Value	Source
Molecular Weight	124.14 g/mol	
Appearance	Liquid	Chem-Impex
Purity	≥ 95% (NMR)	Chem-Impex
Boiling Point	226.7 °C at 760 mmHg	
Density	1.09 g/cm ³	
Flash Point	90.9 °C	
Storage Conditions	0 - 8 °C or Freezer at -20°C	Chem-Impex, BLDpharm

Synthesis Pathway: Aza-Michael Addition

The primary and most direct pathway for the synthesis of **3-(1H-Pyrazol-1-yl)propanal** is the aza-Michael addition of pyrazole to acrolein. This reaction involves the nucleophilic attack of the pyrazole nitrogen atom onto the β-carbon of the α,β-unsaturated aldehyde, acrolein.

This reaction is known to proceed efficiently. Studies on similar reactions, such as the addition of pyrazole to butenal or crotonic acid, note that the reaction with acrolein is comparatively faster due to the higher electrophilicity of the double bond. While the reaction can proceed without a catalyst, the use of a mild base can facilitate the deprotonation of pyrazole, increasing its nucleophilicity and reaction rate.

[Click to download full resolution via product page](#)

Synthesis of **3-(1H-Pyrazol-1-yl)propanal** via Aza-Michael Addition.

Experimental Protocols

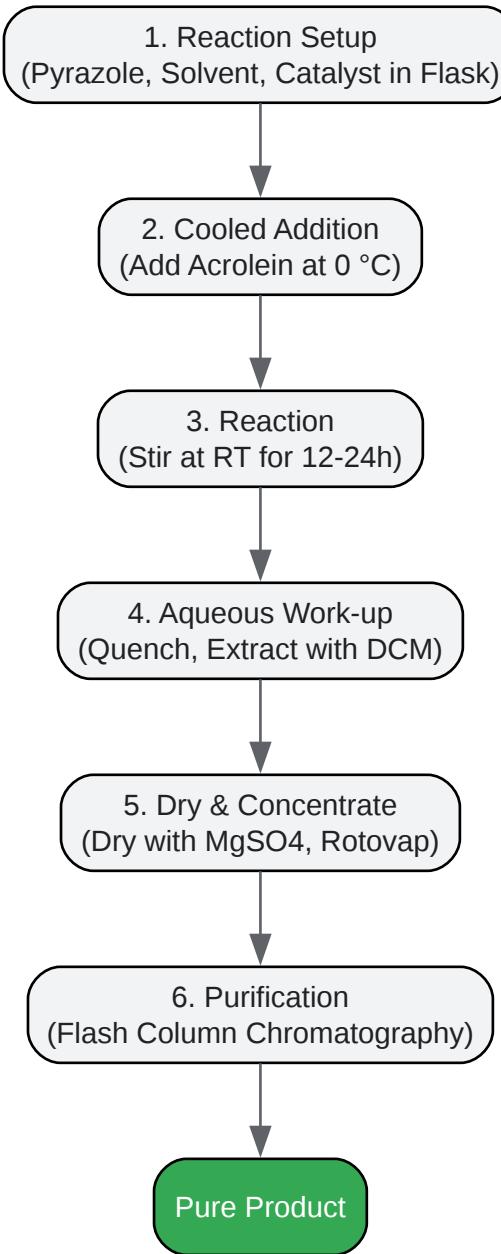
While specific, detailed protocols for the synthesis of **3-(1H-Pyrazol-1-yl)propanal** are not widely published in peer-reviewed literature, a representative procedure can be constructed based on the established principles of aza-Michael additions of N-heterocycles to α,β -unsaturated aldehydes.

Representative Protocol: Synthesis of **3-(1H-Pyrazol-1-yl)propanal**

Objective: To synthesize **3-(1H-Pyrazol-1-yl)propanal** from pyrazole and acrolein.

Materials:

- Pyrazole (1.0 eq)
- Acrolein (1.1 eq, freshly distilled)
- Anhydrous Dichloromethane (DCM) or Acetonitrile (as solvent)
- Optional: Triethylamine (TEA) or Cesium Carbonate (Cs₂CO₃) as a mild base catalyst (0.1 eq)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Silica Gel for column chromatography
- Hexanes and Ethyl Acetate (for chromatography)


Apparatus:

- Round-bottom flask equipped with a magnetic stir bar and a reflux condenser
- Dropping funnel
- Inert atmosphere setup (Nitrogen or Argon)
- Ice bath
- Rotary evaporator
- Standard glassware for extraction and chromatography

Procedure:

- Reaction Setup: A dry round-bottom flask is charged with pyrazole (1.0 eq) and the chosen anhydrous solvent (e.g., DCM). If a catalyst is used, it is added at this stage. The flask is placed under an inert atmosphere.
- Addition of Acrolein: The solution is cooled to 0 °C using an ice bath. Acrolein (1.1 eq), dissolved in a small amount of the reaction solvent, is added dropwise via a dropping funnel over 30 minutes. Caution: Acrolein is highly toxic and volatile. This step must be performed in a well-ventilated fume hood.
- Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is quenched with the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated. The aqueous layer is extracted three times with DCM.
- Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

- Purification: The resulting crude oil is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure **3-(1H-Pyrazol-1-yl)propanal**.

[Click to download full resolution via product page](#)

General workflow for the synthesis and purification of the target compound.

Applications in Research and Development

3-(1H-Pyrazol-1-yl)propanal is a key intermediate in the synthesis of more complex molecules. Its unique structure makes it highly valuable for:

- Pharmaceutical Development: It serves as a building block for creating a wide range of bioactive molecules, particularly those targeting neurological and inflammatory conditions.
- Agrochemicals: The pyrazole moiety is a common feature in effective pesticides and herbicides. This compound is used in the development of new agrochemicals to improve crop yield and sustainability.
- Material Science: It is explored in the synthesis of novel materials where the pyrazole group can impart specific properties such as improved thermal stability.

Conclusion

3-(1H-Pyrazol-1-yl)propanal is a versatile and reactive intermediate with significant applications in synthetic chemistry. Its preparation via the aza-Michael addition of pyrazole to acrolein is a straightforward and efficient method. The dual functionality of the aldehyde and the pyrazole ring provides a platform for extensive chemical modifications, making it a compound of high interest for researchers in drug discovery, agrochemistry, and material science.

- To cite this document: BenchChem. [3-(1H-Pyrazol-1-YL)propanal structure and synthesis pathways]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1275158#3-1h-pyrazol-1-yl-propanal-structure-and-synthesis-pathways>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com